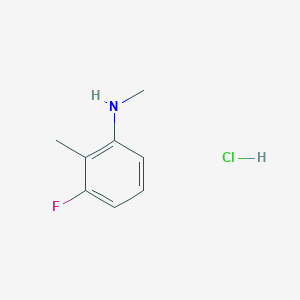

3-Fluoro-N,2-dimethylaniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-N,2-dimethylaniline;hydrochloride, also known as FDA-Approved Drug Substance DP003, is a chemical compound with a molecular formula of C8H12ClFN. It has a molecular weight of 175.63 . The compound is typically stored at room temperature and is available in powder form .

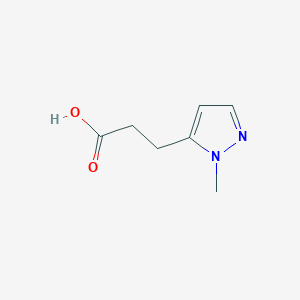

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H . This indicates the presence of a fluorine atom at the third position of the aniline ring and two methyl groups attached to the nitrogen atom.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 175.63 .Aplicaciones Científicas De Investigación

Photodehalogenation and Photostabilization The photodehalogenation of fluoro or chlorobenzene derivatives, including 3-Fluoro-N,2-dimethylaniline, can generate phenyl cations and potentially benzyne as intermediates. These intermediates can lead to various products, highlighting the role of substituents like SiMe3 and SnMe3 groups in affecting photophysics and primary dehalogenation processes. This process showcases the direct effect of substituents on the stabilization of phenyl cations, where the stannylated 4-N,N-dimethylaminophenyl cation, through demetallation, opens a path to benzyne. This insight is crucial for designing photostabilizing agents and less phototoxic fluorinated drugs, underscoring the compound's utility in chemical synthesis and medicinal chemistry applications (Protti et al., 2012).

Synthesis and Conformational Analysis In medicinal and biological chemistry, the synthesis and molecular properties of compounds containing fluoro-hydroxyprolines from 3-Fluoro-N,2-dimethylaniline derivatives reveal that fluorination affects molecular recognition by biological systems. This analysis is crucial for designing drugs targeting protein degradation, where specific fluoro-hydroxyproline derivatives show stereoselective recognition by biological systems, underscoring the importance of 3-Fluoro-N,2-dimethylaniline derivatives in drug discovery and development (Testa et al., 2018).

Molecular and Crystal Structure Analysis The reaction of 3-Fluoro-N,2-dimethylaniline derivatives with specific reagents yields new types of silacyclanes, demonstrating their utility in synthetic applications. These reactions offer insights into the molecular and crystal structures of novel compounds, facilitating the development of new synthetic methodologies and materials (Shipov et al., 2013).

Enhancement of Protein Stability Research into the incorporation of fluorinated amino acids into proteins, including derivatives of 3-Fluoro-N,2-dimethylaniline, shows that such incorporation can enhance protein stability and activity. This finding has significant implications for protein engineering, offering a method to improve the functional and chemical diversity of proteins for various applications (Baker & Montclare, 2011).

Trifluoromethylthiolation Applications The development of fluoroalkyl amino reagents based on 3-Fluoro-N,2-dimethylaniline derivatives enables the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. This process is pivotal in medicinal and agricultural chemistry, highlighting the compound's role in synthesizing key building blocks for these fields (Schmitt et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-fluoro-N,2-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5,10H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNRQOACJDKWDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2707929.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2707932.png)

![Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate](/img/structure/B2707933.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2707934.png)

methanone](/img/structure/B2707935.png)

![2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707941.png)

![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)